Cas no 1784178-16-0 (1-{2-3-(methoxymethyl)phenylethyl}piperazine)
1-{2-3-(methoxymethyl)phenylethyl}piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-{2-3-(methoxymethyl)phenylethyl}piperazine
- 1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine
- EN300-1778575
- 1784178-16-0
-
- Inchi: 1S/C14H22N2O/c1-17-12-14-4-2-3-13(11-14)5-8-16-9-6-15-7-10-16/h2-4,11,15H,5-10,12H2,1H3
- InChI Key: VLOWNHBYFWGJDK-UHFFFAOYSA-N
- SMILES: O(C)CC1=CC=CC(=C1)CCN1CCNCC1
Computed Properties
- Exact Mass: 234.173213330g/mol
- Monoisotopic Mass: 234.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 24.5Ų
1-{2-3-(methoxymethyl)phenylethyl}piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778575-1g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-5g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-10g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-0.05g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-0.1g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-0.25g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-0.5g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-1.0g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1778575-2.5g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1778575-5.0g |
1-{2-[3-(methoxymethyl)phenyl]ethyl}piperazine |
1784178-16-0 | 5g |
$3728.0 | 2023-05-23 |
1-{2-3-(methoxymethyl)phenylethyl}piperazine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-{2-3-(methoxymethyl)phenylethyl}piperazine
Chemical Profile of 1-{2-3-(methoxymethyl)phenylethyl}piperazine (CAS No. 1784178-16-0)
1-{2-3-(methoxymethyl)phenylethyl}piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 1784178-16-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 1-{2-3-(methoxymethyl)phenylethyl}piperazine consists of a piperazine ring linked to a phenylethyl side chain, which is further substituted with a methoxymethyl group. This unique arrangement contributes to its distinct pharmacophoric properties, which are critical in determining its interaction with biological targets. The presence of the methoxymethyl group introduces a polar moiety, enhancing solubility and potentially influencing metabolic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The structural features of 1-{2-3-(methoxymethyl)phenylethyl}piperazine make it an attractive candidate for further study in these fields.
One of the most compelling aspects of this compound is its potential role as a precursor or analog in the synthesis of more complex pharmacologically active molecules. Researchers have been investigating its reactivity and synthetic pathways to develop novel derivatives with enhanced efficacy and reduced side effects. The methoxymethyl group, in particular, offers versatility in chemical modifications, allowing for the creation of diverse chemical libraries for high-throughput screening.
Recent studies have begun to unravel the biological mechanisms through which 1-{2-3-(methoxymethyl)phenylethyl}piperazine may exert its effects. Preliminary research suggests that this compound may interact with various receptors and enzymes, potentially modulating neurotransmitter release or inhibiting specific enzymatic pathways. These interactions could have therapeutic implications for conditions such as depression, anxiety, and neurodegenerative disorders.
The synthesis of 1-{2-3-(methoxymethyl)phenylethyl}piperazine involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
The pharmacokinetic properties of 1-{2-3-(methoxymethyl)phenylethyl}piperazine are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and safety profile. In vitro and in vivo studies are being conducted to evaluate these parameters, providing valuable insights into the compound's behavior within biological systems.
Given its structural similarity to known bioactive molecules, 1-{2-3-(methoxymethyl)phenylethyl}piperazine represents an important scaffold for drug discovery efforts. By leveraging computational modeling and molecular docking techniques, researchers can predict how this compound might interact with target proteins and assess its binding affinity. These computational approaches complement experimental data and accelerate the identification of promising drug candidates.
The future direction of research on 1-{2-3-(methoxymethyl)phenylethyl}piperazine includes exploring its potential in combination therapies. By pairing this compound with other agents that target different biological pathways, researchers aim to develop synergistic treatments that could overcome resistance mechanisms or enhance therapeutic outcomes. Such combinatorial approaches are increasingly recognized as a key strategy in modern drug development.
In conclusion,1-{2-3-(methoxymethyl)phenylethyl}piperazine (CAS No. 1784178-16-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for investigating new therapeutic strategies across multiple disease areas. As research continues to uncover its pharmacological profile and synthetic possibilities,1-{2-3-(methoxymethyl)phenylethyl}piperazine is poised to play a crucial role in the development of next-generation pharmaceuticals.
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